molecular formula C11H21N B14736036 N-(Cyclohexylmethyl)Pyrrolidine CAS No. 5005-27-6

N-(Cyclohexylmethyl)Pyrrolidine

Cat. No.: B14736036
CAS No.: 5005-27-6
M. Wt: 167.29 g/mol
InChI Key: ADGIWWYGVBZYMC-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)Pyrrolidine is a pyrrolidine derivative featuring a cyclohexylmethyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidine, a five-membered saturated amine, is widely utilized in medicinal chemistry due to its conformational flexibility and ability to enhance bioavailability. The cyclohexylmethyl substituent introduces significant lipophilicity and steric bulk, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No.

5005-27-6

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

1-(cyclohexylmethyl)pyrrolidine

InChI

InChI=1S/C11H21N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h11H,1-10H2

InChI Key

ADGIWWYGVBZYMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)Pyrrolidine typically involves the reaction of pyrrolidine with cyclohexylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon in cyclohexylmethyl halides. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of pyrrolidine, enhancing its nucleophilicity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexylmethyl)Pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)Pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)Pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Substituent Variations and Conformational Effects

  • Cyclohexenyl vs. Cyclohexylmethyl Groups: 1-(1-Cyclohexenyl)Pyrrolidine () features a cyclohexenyl group, creating an enamine structure. This unsaturated bond introduces rigidity and electronic effects distinct from the fully saturated cyclohexylmethyl group in the target compound. The enamine may participate in conjugation, altering reactivity and binding interactions compared to the inert cyclohexylmethyl substituent . N-(1-Phenylcyclohexyl)Pyrrolidine (PCPy) () includes a phenyl-substituted cyclohexyl group. Such differences impact CNS activity, as seen in PCPy’s structural similarity to dissociative anesthetics like PCP (piperidine analog) .
  • Functional Group Additions: 1-Cyclohexyl-5-oxo-3-pyrrolidinecarboxamide () incorporates a carboxamide and oxo group, increasing polarity and hydrogen-bonding capacity. This contrasts with the non-polar cyclohexylmethyl group, suggesting divergent solubility and target selectivity (e.g., enzyme inhibition vs. membrane penetration) . N-(4-Chlorophenyl)pyrrolidine-1-carboxamide () demonstrates how aromatic and halogen substituents influence crystal packing via N–H···O hydrogen bonds, a feature absent in the target compound due to its lack of hydrogen-bond donors .

Physicochemical Properties

Compound Name Key Substituents Molecular Weight Solubility (Predicted) Key Features
N-(Cyclohexylmethyl)Pyrrolidine Cyclohexylmethyl ~169.3 g/mol Low (lipophilic) High membrane permeability
1-(1-Cyclohexenyl)Pyrrolidine Cyclohexenyl ~151.2 g/mol Moderate Conjugation-active enamine
1-Cyclohexyl-5-oxo-pyrrolidine-3-carboxamide Cyclohexyl, oxo, carboxamide ~290.4 g/mol Moderate (polar) Hydrogen-bond donor/acceptor
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide 4-Cl-Ph, carboxamide 224.7 g/mol Low Crystalline via H-bonding

Q & A

Q. What are the recommended synthetic routes for N-(Cyclohexylmethyl)Pyrrolidine, and how can reaction conditions be optimized for higher yield?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, alkylation of pyrrolidine with cyclohexylmethyl halides (e.g., bromides or chlorides) under basic conditions (e.g., K₂CO₃ or NaH) is a common approach . Optimization strategies include:

  • Catalyst Screening : Testing phase-transfer catalysts or transition metals (e.g., Pd/C for reductive amination) to improve reaction rates.
  • Solvent Effects : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity, while THF may reduce side reactions.
  • Temperature Control : Moderate heating (40–60°C) balances reactivity and decomposition risks.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or distillation for volatile intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as cyclohexylmethyl derivatives may irritate mucous membranes .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate flushing with water for skin/eye exposure and medical consultation for ingestion .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify characteristic peaks (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, cyclohexylmethyl protons at δ 1.0–1.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 181.23 for C₁₁H₂₁N) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally related pyrrolidine derivatives .

Advanced Research Questions

Q. How does the cyclohexylmethyl substituent influence regioselectivity in radical cyclization reactions involving pyrrolidine derivatives?

The bulky cyclohexylmethyl group sterically directs radical intermediates toward 5-exo or 6-endo cyclization pathways. For example, in amidyl radical reactions, substituents like cyclohexylmethyl enhance 6-endo selectivity due to lone pair-lone pair repulsion between the radical center and adjacent heteroatoms (e.g., halogens or oxygen). Computational studies (DFT) can model these interactions to predict regioselectivity .

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